Sodium lauroyl lactate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

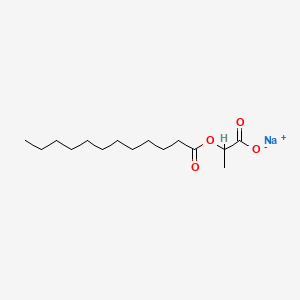

Sodium lauroyl lactate is a sodium salt derived from the reaction between lauric acid and lactic acid. It is commonly used in skincare and personal care products due to its properties as an emulsifier and surfactant. This compound helps to stabilize emulsions, improve the texture and feel of products, and provide mild cleansing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium lauroyl lactate involves the reaction of sodium hydroxide with lactic acid to form sodium lactate. This sodium lactate is then heated and reacted with lauric acid in the presence of a catalyst. The reaction is typically carried out at temperatures between 190-210°C, and the product is obtained as a white to pale yellow solid .

Industrial Production Methods: In industrial settings, the process starts by dissolving sodium hydroxide in purified water to create a sodium hydroxide solution. This solution is added dropwise to lactic acid at room temperature while stirring to generate sodium lactate. The sodium lactate is then heated to 80°C, and nitrogen gas is introduced to the material interface. Lauric acid and a catalyst are added, and the mixture is heated further to 190-210°C. The reaction is maintained for 60 minutes, followed by vacuumization and an additional 20 minutes of reaction. The final product is cooled and dried to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium lauroyl lactate primarily undergoes hydrolysis, where it breaks down into lauric acid and lactic acid. This compound can also participate in esterification reactions due to the presence of carboxyl groups.

Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by acids or bases. Esterification reactions typically require an acid catalyst and are conducted under reflux conditions.

Major Products Formed: The major products formed from the hydrolysis of this compound are lauric acid and lactic acid .

Scientific Research Applications

Sodium lauroyl lactate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an emulsifying agent in personal care products, providing a stable mixture of water and oil-based ingredients. In medicine, it is explored for its antimicrobial properties and potential use as a membrane-disrupting agent . Additionally, it is used in the formulation of mild cleansing agents and moisturizers due to its ability to enhance the delivery of other ingredients into the skin .

Mechanism of Action

Sodium lauroyl lactate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better spreading and mixing. This compound can disrupt lipid bilayers, leading to membrane disruption in microbial cells. The hydrolytic products, lauric acid and lactic acid, also contribute to its antimicrobial activity by inducing membrane morphological changes .

Comparison with Similar Compounds

Similar Compounds:

- Sodium lauryl sulfate

- Sodium lauroyl glycinate

- Sodium dodecyl sulfate

Comparison: Sodium lauroyl lactate is often compared to sodium lauryl sulfate and sodium dodecyl sulfate. While all three compounds serve as surfactants, this compound is considered milder and more suitable for sensitive skin. It has a unique combination of lauric acid and lactic acid, which provides additional moisturizing and antimicrobial properties . Sodium lauroyl glycinate, another similar compound, is also known for its mildness and is used in formulations for sensitive skin .

Properties

CAS No. |

42415-70-3 |

|---|---|

Molecular Formula |

C15H27NaO4 |

Molecular Weight |

294.36 g/mol |

IUPAC Name |

sodium;2-dodecanoyloxypropanoate |

InChI |

InChI=1S/C15H28O4.Na/c1-3-4-5-6-7-8-9-10-11-12-14(16)19-13(2)15(17)18;/h13H,3-12H2,1-2H3,(H,17,18);/q;+1/p-1 |

InChI Key |

LTNJYGRCMNQPFQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)

![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)